molecular formula C7H6BrNO2 B1354969 5-Bromo-6-methylpicolinic acid CAS No. 137778-20-2

5-Bromo-6-methylpicolinic acid

Cat. No.: B1354969
CAS No.: 137778-20-2
M. Wt: 216.03 g/mol
InChI Key: UXKSXZKZOWOMKC-UHFFFAOYSA-N
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Description

5-Bromo-6-methylpicolinic acid is an organic compound with the molecular formula C7H6BrNO2. It is a derivative of picolinic acid, where the bromine atom is substituted at the 5th position and a methyl group at the 6th position on the pyridine ring.

Biochemical Analysis

Biochemical Properties

5-Bromo-6-methylpicolinic acid plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various metal ions to form stable complexes, which can be utilized in catalysis and other biochemical applications. The compound’s ability to chelate metal ions makes it valuable in studying metalloenzymes and their mechanisms. Additionally, this compound can interact with proteins and enzymes, potentially influencing their activity and stability .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes, leading to alterations in metabolic flux and the production of metabolites. Furthermore, this compound may affect the expression of genes involved in cellular stress responses and metabolic regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to metal ions, forming complexes that can either inhibit or activate enzymatic activity. The compound’s interaction with metal ions can lead to changes in the conformation of enzymes, thereby affecting their catalytic properties. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic regulation. At higher doses, this compound can induce toxic or adverse effects, including cellular stress and apoptosis. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by modulating enzyme activity and altering the levels of specific metabolites. Additionally, this compound may affect the synthesis and degradation of biomolecules, contributing to its overall impact on cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methylpicolinic acid typically involves the bromination of 6-methylpicolinic acid. One common method is to react 6-methylpicolinic acid with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methylpicolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-6-methylpicolinic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-methylpicolinic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted applications in research and industry .

Properties

IUPAC Name

5-bromo-6-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-4-5(8)2-3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKSXZKZOWOMKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60568131
Record name 5-Bromo-6-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137778-20-2
Record name 5-Bromo-6-methyl-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137778-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-6-methylpyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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